3-(Methylthio)aniline 3-(Methylthio)aniline
Brand Name: Vulcanchem
CAS No.: 1783-81-9
VCID: VC21196451
InChI: InChI=1S/C7H9NS/c1-9-7-4-2-3-6(8)5-7/h2-5H,8H2,1H3
SMILES: CSC1=CC=CC(=C1)N
Molecular Formula: C7H9NS
Molecular Weight: 139.22 g/mol

3-(Methylthio)aniline

CAS No.: 1783-81-9

Cat. No.: VC21196451

Molecular Formula: C7H9NS

Molecular Weight: 139.22 g/mol

* For research use only. Not for human or veterinary use.

3-(Methylthio)aniline - 1783-81-9

Specification

CAS No. 1783-81-9
Molecular Formula C7H9NS
Molecular Weight 139.22 g/mol
IUPAC Name 3-methylsulfanylaniline
Standard InChI InChI=1S/C7H9NS/c1-9-7-4-2-3-6(8)5-7/h2-5H,8H2,1H3
Standard InChI Key KCHLDNLIJVSRPK-UHFFFAOYSA-N
SMILES CSC1=CC=CC(=C1)N
Canonical SMILES CSC1=CC=CC(=C1)N

Introduction

Chemical Identity and Structure

3-(Methylthio)aniline, also known as m-thioanisidine, is an aromatic amine with the molecular formula C7H9NS and a molecular weight of 139.22. It is registered under CAS number 1783-81-9 . The compound belongs to the class of substituted anilines, featuring a methylthio (-SCH3) functional group at the meta position relative to the amino group on the benzene ring.

Nomenclature and Synonyms

The compound is known by several synonyms in chemical literature and commercial catalogs:

  • 3-Aminothioanisole

  • m-Aminothioanisole

  • 3-(Methylmercapto)aniline

  • m-(Methylthio)aniline

  • 3-Methylthiobenzenamine

  • m-Aminophenyl methyl sulfide

These various names reflect different naming conventions and historical terminology in organic chemistry, though they all refer to the same molecular structure.

Physical Identification Numbers

For regulatory and database purposes, 3-(Methylthio)aniline is tracked using several reference numbers:

  • MDL Number: MFCD00007793

  • RTECS: BY6301000

  • BRN: 2078599

  • NACRES: NA.22

These identifiers are essential for cross-referencing the compound across different chemical databases and regulatory frameworks.

Physical Properties

3-(Methylthio)aniline exhibits distinct physical properties that make it identifiable and determine its behavior in various chemical processes.

Appearance and Basic Properties

The compound appears as a clear liquid with a color ranging from colorless to light orange or yellow . Its physical state at room temperature makes it convenient for handling in laboratory settings, though appropriate safety measures must be observed.

Thermodynamic and Physical Parameters

The following table summarizes the key physical properties of 3-(Methylthio)aniline:

PropertyValue
Boiling point163-165 °C at 16 mm Hg
Density1.13 g/mL at 25 °C
Vapor pressure1.66 Pa at 25°C
Flash point>230 °F
Specific Gravity1/130
LogP1.68
pKa3.96±0.10 (Predicted)

The compound's moderate boiling point and vapor pressure indicate that it is relatively stable at room temperature but will volatilize when heated. The LogP value of 1.68 suggests moderate lipophilicity, which influences its solubility characteristics in various solvents.

Chemical Properties and Reactivity

The chemical behavior of 3-(Methylthio)aniline is largely determined by its functional groups: the amine (-NH2) and the methylthio (-SCH3) groups attached to the benzene ring.

Reactivity Patterns

The primary reactive site in 3-(Methylthio)aniline is the amino group, which exhibits nucleophilic properties typical of aromatic amines. This nucleophilicity makes it valuable in various synthetic pathways, particularly in reactions where the nitrogen can form new bonds .

The methylthio group influences the electronic distribution within the molecule, affecting the reactivity of the amino group and the aromatic ring. This substituent tends to be an electron-donating group by resonance but electron-withdrawing by induction, creating a unique electronic environment in the molecule.

Chemical Stability

3-(Methylthio)aniline requires specific storage conditions to maintain its stability:

  • Should be kept in a dark place

  • Stored under inert atmosphere

  • Maintained at room temperature

These requirements suggest sensitivity to oxidation and potential degradation upon exposure to light, which is common for compounds containing both sulfur and nitrogen functional groups.

Applications and Uses

3-(Methylthio)aniline serves various purposes in chemical synthesis and research, with particular significance in pharmaceutical development.

Pharmaceutical Applications

The compound is primarily used as a pharmaceutical intermediate in the synthesis of various bioactive molecules . Its dual functionality (amino and methylthio groups) makes it versatile for building more complex structures required in drug development.

Synthetic Chemistry Applications

One documented use is in the synthesis of phenyl azobenzene sulfonamide derivatives, which have potential applications in medicinal chemistry and material science . Additionally, 3-(Methylthio)aniline serves as a key building block in the synthesis of 3-(methylthio)-N-phenylaniline, demonstrating its utility in constructing diphenylamine derivatives .

The reaction between 3-(Methylthio)aniline and bromobenzene, catalyzed by nickel complexes, represents an important synthetic pathway for creating more complex molecules with potential biological activity .

ManufacturerProduct NumberPurityPackage SizePrice (USD)
Sigma-Aldrich14488697%5g$32.30
Sigma-Aldrich14488697%1g$28.00
TCI ChemicalM1673>98.0% (GC)25g$94.00
Alfa AesarB2318497%5g$108.65
Alfa AesarB2318497%25g$412.65

The significant price variations reflect differences in quality, purity, and packaging quantities, with bulk purchases generally offering better value per gram.

Synthesis Methods

Synthetic Pathway Example

One documented synthetic reaction involves 3-(Methylthio)aniline as a reactant:

Synthesis of 3-(methylthio)-N-phenylaniline:

  • Reactants: 3-Methylthioaniline and bromobenzene

  • Catalysts: NiBr2·3H2O and photocatalyst (Eosin Y)

  • Conditions: N,N-dimethylformamide solvent, nitrogen atmosphere, 50°C, 12 hours under blue light irradiation (465 nm)

  • Yield: 89%

This synthesis demonstrates the utility of 3-(Methylthio)aniline in creating more complex aromatic structures through catalyzed coupling reactions.

Purification Methods

The compound can be purified by fractional distillation under an inert atmosphere. Its UV absorption maxima occur at 226 and 300 nm, which can be useful for monitoring purification processes .

Derivatives that can aid in characterization include:

  • N-acetyl derivative (melting point: 78-78.5°C when crystallized from aqueous ethanol)

  • Hydrochloride salt (melting point: 260-261°C from aqueous ethanol/HCl or 225-227°C from ethanol/diethyl ether)

Regulatory Information

3-(Methylthio)aniline is subject to various regulatory frameworks globally, which govern its transportation, handling, and use.

Transportation Classification

For transport purposes, the compound is classified as:

  • UN Number: UN 2810

  • Hazard Class: 6.1 (Toxic substances)

  • Packing Group: PG 3 (representing a relatively lower danger within its hazard class)

International Regulations

Other relevant regulatory information includes:

  • WGK Germany: 3 (severe hazard to waters)

  • TSCA: Listed (T)

  • HS Code: 29309090

These designations are important for compliance with international chemical regulations and proper handling procedures.

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